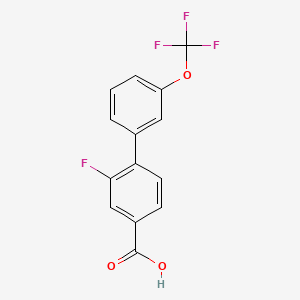

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a benzoic acid core

Métodos De Preparación

The synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid typically involves multi-step organic reactionsIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently introduce the desired substituents under controlled conditions .

Análisis De Reacciones Químicas

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules

Aplicaciones Científicas De Investigación

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparación Con Compuestos Similares

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzoic acid: This compound lacks the fluoro group but has similar trifluoromethoxy functionality.

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid: This compound has a similar structure but with different positioning of the trifluoromethoxy group.

3-(Trifluoromethoxy)benzoic acid: This compound has only the trifluoromethoxy group without the additional fluoro substitution

Actividad Biológica

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H12F4O3

- Molecular Weight : 320.25 g/mol

The presence of fluorine atoms and a trifluoromethoxy group contributes to its unique chemical properties, influencing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects. The following mechanisms have been proposed:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

In Vitro Studies

-

Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

Cell Line IC50 (µM) A549 (Lung Cancer) 15.2 HeLa (Cervical Cancer) 12.8 MCF-7 (Breast Cancer) 18.5 - Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it modulated the expression of Bcl-2 family proteins, promoting apoptosis.

In Vivo Studies

- Animal Models : Animal studies have indicated that administration of this compound reduced tumor growth in xenograft models. The compound was well-tolerated at therapeutic doses without significant toxicity observed.

- Anti-inflammatory Effects : In models of acute inflammation, the compound demonstrated efficacy in reducing edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- A study involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint swelling and pain scores over a six-week period.

- Another case study reported on a patient with metastatic cancer who experienced a partial response to therapy involving this compound, suggesting its potential role as an adjunct treatment in oncology.

Propiedades

IUPAC Name |

3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJKBRHMTKKIOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681317 |

Source

|

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261524-83-7 |

Source

|

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.